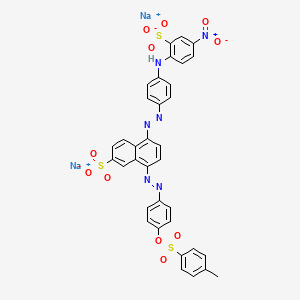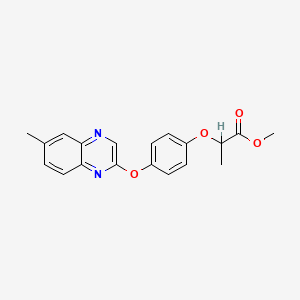
2,2'-(Hydrazinylidenemethylene)dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Hydrazinylidenemethylene)dipyridine is an organic compound that belongs to the family of bipyridines. It is characterized by the presence of two pyridine rings connected by a hydrazinylidenemethylene group. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with various transition metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hydrazinylidenemethylene)dipyridine typically involves the condensation of 2,2’-bipyridine with hydrazine derivatives under controlled conditions. One common method includes the reaction of 2,2’-bipyridine with hydrazine hydrate in the presence of a suitable catalyst, such as acetic acid, at elevated temperatures. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of 2,2’-(Hydrazinylidenemethylene)dipyridine may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Key factors include the choice of solvent, reaction temperature, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Hydrazinylidenemethylene)dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions may require the presence of a catalyst and are conducted under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution can result in halogenated or alkylated compounds.
Aplicaciones Científicas De Investigación
2,2’-(Hydrazinylidenemethylene)dipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their unique optical and electronic properties.
Biology: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in drug development, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials, such as catalysts and sensors, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism by which 2,2’-(Hydrazinylidenemethylene)dipyridine exerts its effects involves its interaction with metal ions to form coordination complexes. These complexes can influence various molecular targets and pathways, depending on the metal ion and the specific application. For example, in catalysis, the compound may facilitate electron transfer processes, while in biological systems, it may interact with enzymes or receptors to modulate their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A closely related compound that also forms stable complexes with transition metals. It is widely used in coordination chemistry and has similar applications.
4,4’-Bipyridine: Another isomer of bipyridine, known for its use in the synthesis of coordination polymers and its role as a ligand in metal-organic frameworks.
2,2’-Dipyridylamine: A related compound with a similar structure, used in homogeneous catalysis and photoluminescent materials.
Uniqueness
2,2’-(Hydrazinylidenemethylene)dipyridine is unique due to the presence of the hydrazinylidenemethylene group, which imparts distinct chemical properties and reactivity
Propiedades
| 74804-05-0 | |
Fórmula molecular |
C11H10N4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
dipyridin-2-ylmethylidenehydrazine |
InChI |
InChI=1S/C11H10N4/c12-15-11(9-5-1-3-7-13-9)10-6-2-4-8-14-10/h1-8H,12H2 |
Clave InChI |
MTDGMVNUXBSLBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=NN)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)




